molecular formula C15H18BrClN4O B13558893 N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride

N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride

Cat. No.: B13558893
M. Wt: 385.68 g/mol
InChI Key: WLNUMIPSVVJLFN-MNMPKAIFSA-N
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Description

N-[(1R,2R)-2-Aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamide hydrochloride is a chiral small-molecule compound featuring a 1,6-naphthyridine core substituted with a bromine atom at position 8 and a carboxamide group at position 2. The carboxamide moiety is linked to a (1R,2R)-2-aminocyclohexyl group, conferring stereochemical specificity. This compound is of interest in medicinal chemistry due to the naphthyridine scaffold’s prevalence in kinase inhibitors and antimicrobial agents . The bromine substituent enhances electrophilicity, enabling cross-coupling reactions for further derivatization, as seen in Suzuki-Miyaura reactions with boronate esters . Its hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C15H18BrClN4O

Molecular Weight

385.68 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C15H17BrN4O.ClH/c16-10-8-18-7-9-5-6-13(19-14(9)10)15(21)20-12-4-2-1-3-11(12)17;/h5-8,11-12H,1-4,17H2,(H,20,21);1H/t11-,12-;/m1./s1

InChI Key

WLNUMIPSVVJLFN-MNMPKAIFSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=O)C2=NC3=C(C=NC=C3C=C2)Br.Cl

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=NC3=C(C=NC=C3C=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride typically involves multiple steps. One common approach starts with the nucleophilic aromatic substitution of a brominated naphthyridine derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated naphthyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The 1,6-naphthyridine moiety is a common pharmacophore. Key analogs include:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 8-Br, (1R,2R)-2-aminocyclohexyl carboxamide 438.7 (HCl salt) Potential kinase inhibition, chiral specificity
5-Amino-8-bromo-N-methyl-1,6-naphthyridine-2-carboxamide 8-Br, N-methyl carboxamide 307.1 Intermediate for Suzuki couplings
8,9-Dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine 8,9-OCH₃, 1-CH₃ 256.3 Antiviral activity (HSV-1 inhibition)

Key Observations :

  • Bromine at position 8 enhances reactivity for cross-coupling (e.g., with boronate esters in Suzuki reactions), as demonstrated in the synthesis of analogs like 48 in .
Aminocyclohexyl Derivatives

Compounds with the (1R,2R)-2-aminocyclohexyl motif exhibit distinct pharmacological profiles:

Compound Name Core Structure Molecular Weight (g/mol) Applications Reference
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea Thiourea-linked trifluoromethyl aryl 385.4 Enzyme inhibition (e.g., proteases)
N-((1R,2R)-2-Aminocyclohexyl)acetamide Acetamide 156.2 Synthetic intermediate for chiral ligands

Key Observations :

  • The target compound’s carboxamide linkage may enhance hydrogen-bonding interactions with biological targets compared to thiourea or acetamide derivatives .
  • Trifluoromethyl groups in related compounds improve metabolic stability but reduce solubility, whereas the hydrochloride salt of the target compound mitigates this issue .
Solubility and Physicochemical Properties

The SMD solvation model predicts that bromine and the charged hydrochloride group in the target compound enhance aqueous solubility compared to non-halogenated analogs. For example:

  • 8,9-Dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine () lacks ionizable groups, resulting in lower solubility in polar solvents .
  • N-Methyl carboxamide analogs () exhibit moderate solubility but require organic co-solvents for in vitro assays .

Comparative Reactivity :

  • The 8-bromo substituent enables Pd-catalyzed cross-coupling (e.g., with boronate esters), a feature shared with ’s compound but absent in methoxy-substituted analogs .
  • Stereospecificity of the aminocyclohexyl group necessitates chiral resolution or asymmetric synthesis, unlike achiral N-methyl derivatives .

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